N2-(4-Pyridinylmethyl)-2,3-pyridinediamine
Overview
Description
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine is an organic compound that features a pyridine ring substituted with a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Pyridinylmethyl)-2,3-pyridinediamine typically involves the reaction of 4-pyridinylmethylamine with 2,3-dichloropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(4-Pyridinylmethyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an acetylcholine release enhancer by binding to specific receptors or enzymes involved in neurotransmitter release . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Pyridinylmethyl)-2-pyridinamine
- 1,4-Dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)-2H-isoquinolin-3-one
Uniqueness
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties.
Biological Activity
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dual pyridine rings and amine functional groups, with the molecular formula . Its structure facilitates interactions with various biological targets, making it a candidate for medicinal applications.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit antitumor properties. Preliminary studies suggest that this compound may inhibit tumor growth, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For example, studies have shown that pyridine derivatives can interfere with cancer cell proliferation by modulating signaling pathways related to cell survival and death.
Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activities. This compound has been investigated for its ability to inhibit bacterial growth, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which is implicated in various autoimmune and inflammatory diseases. Inhibition of Itk may provide therapeutic benefits in conditions such as asthma and rheumatoid arthritis by modulating T-cell responses .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites, thereby blocking substrate access.
- Receptor Modulation : Interaction with receptors can alter signaling pathways involved in cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Dimethylaminopyridine | Contains a dimethylamino group on the pyridine ring | Strong nucleophilic catalyst in reactions |
2-Aminopyridine | A single amino group attached to a pyridine ring | Building block in organic syntheses |
N2-(3-Pyridinylmethyl)-2,3-pyridinediamine | Similar dual pyridine structure | Explored for coordination chemistry applications |
This compound is distinguished by its specific amine positioning and dual pyridine structure, which may enhance its biological interactions compared to these compounds.
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A study on the antitumor efficacy of this compound involved in vitro assays using various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. Further analysis revealed alterations in apoptosis markers, supporting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was tested against several bacterial strains. The compound demonstrated notable inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. Mechanistic studies suggested disruption of bacterial membrane integrity as a likely mode of action.
Properties
IUPAC Name |
2-N-(pyridin-4-ylmethyl)pyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSARBCXPYSYYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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